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7n-Methyl-8-hydroguanosine-5'-diphosphate - 104809-16-7

7n-Methyl-8-hydroguanosine-5'-diphosphate

Catalog Number: EVT-1483009
CAS Number: 104809-16-7
Molecular Formula: C11H19N5O11P2
Molecular Weight: 459.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7n-Methyl-8-hydroguanosine-5’-diphosphate is a purine ribonucleoside 5’-diphosphate having 7-methyl-7,8-dihydroguanine as the nucleobase . It belongs to the class of organic compounds known as purine ribonucleoside diphosphates .

Molecular Structure Analysis

The molecular formula of 7n-Methyl-8-hydroguanosine-5’-diphosphate is C11H19N5O11P2 . Its exact mass is 459.06 and the molecular weight is 459.240 . The compound contains a total of 50 bonds, including 31 non-H bonds, 5 multiple bonds, 6 rotatable bonds, 5 double bonds, 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .

Physical And Chemical Properties Analysis

The elemental composition of 7n-Methyl-8-hydroguanosine-5’-diphosphate is C, 28.77; H, 4.17; N, 15.25; O, 38.32; P, 13.49 . The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs .

8-Oxo-7,8-dihydrodeoxyguanosine-5'-diphosphate (8-oxo-dGDP)

Compound Description: 8-Oxo-7,8-dihydrodeoxyguanosine-5'-diphosphate is a mutagenic substrate generated in the nucleotide pool by direct oxidation of deoxyguanosine triphosphate (dGTP) or phosphorylation of 8-oxo-deoxyguanosine diphosphate (8-oxo-dGDP). If incorporated into DNA during replication, it can have mutagenic consequences.

8-Oxo-deoxyguanosine triphosphate (8-oxo-dGTP)

Compound Description: 8-Oxo-deoxyguanosine triphosphate is another mutagenic substrate involved in the pathway leading to 8-oxo-dGDP formation. It is directly oxidized to form 8-oxo-dGDP.

8-Bromo-Adenosine-5'-Monophosphate

Compound Description: 8-Bromo-Adenosine-5'-Monophosphate was identified as a potential inhibitor of the SARS CoV-2 spike protein in a drug repurposing study.

Adenosine-2'-5'-Diphosphate

Compound Description: Similar to 8-Bromo-Adenosine-5'-Monophosphate, Adenosine-2'-5'-Diphosphate was also identified as a potential inhibitor of the SARS CoV-2 spike protein in a drug repurposing study.

Overview

7n-Methyl-8-hydroguanosine-5'-diphosphate is a purine ribonucleoside diphosphate that plays a significant role in various biochemical processes, particularly in the context of RNA metabolism. This compound features a methylated guanine base and is involved in the regulation of messenger RNA stability and processing.

Source

This compound can be synthesized through specific chemical reactions involving guanosine derivatives. It is also found in certain biological contexts, particularly in eukaryotic cells where it participates in mRNA capping and decay pathways.

Classification

7n-Methyl-8-hydroguanosine-5'-diphosphate belongs to the class of organic compounds known as purine ribonucleoside diphosphates. These compounds are characterized by their purine base, ribose sugar, and phosphate groups, which are crucial for their biological functions.

Synthesis Analysis

Methods

The synthesis of 7n-Methyl-8-hydroguanosine-5'-diphosphate typically involves the following steps:

  1. Methylation: Guanosine derivatives are methylated using agents such as methyl iodide or dimethyl sulfate.
  2. Phosphorylation: The methylated product is then phosphorylated to form the diphosphate structure.

Technical Details

  • Methylation Conditions: The reaction often requires a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process.
  • Phosphorylation Reagents: Commonly used reagents for phosphorylation include phosphoric acid derivatives or ATP analogs.

Industrial production may utilize automated reactors and continuous flow systems to enhance yield and purity while reducing costs and time associated with synthesis.

Molecular Structure Analysis

Structure

The molecular formula of 7n-Methyl-8-hydroguanosine-5'-diphosphate is C11H19N5O11P2C_{11}H_{19}N_{5}O_{11}P_{2}. Its structure features a guanine base with a methyl group at the N7 position and two phosphate groups attached to the ribose moiety.

Data

  • Molecular Weight: Approximately 459.24 g/mol.
  • IUPAC Name: [({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-9-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid.

The compound's structure can be visualized using molecular modeling software, which illustrates its three-dimensional conformation.

Chemical Reactions Analysis

Types of Reactions

7n-Methyl-8-hydroguanosine-5'-diphosphate can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can occur with reducing agents such as sodium borohydride.
  3. Substitution: The compound can participate in nucleophilic substitution reactions.

Technical Details

  • Common Reagents:
    • Oxidation: Hydrogen peroxide in acidic conditions.
    • Reduction: Sodium borohydride in methanol.
    • Substitution: Sodium azide in dimethyl sulfoxide.

Major Products Formed

  1. Oxidation leads to oxidized guanosine derivatives.
  2. Reduction yields reduced guanosine derivatives.
  3. Substitution produces various substituted guanosine derivatives.
Mechanism of Action

Process

The primary action of 7n-Methyl-8-hydroguanosine-5'-diphosphate involves its interaction with specific enzymes that regulate mRNA processing and decay:

  1. Target Enzymes: It interacts with m7GpppX diphosphatase and cap-specific mRNA methyltransferases.
  2. Biochemical Pathways: Plays a role in the mRNA decay pathway by facilitating the cleavage of the 5' cap structure during mRNA degradation.

Data

This interaction influences the stability and processing of mRNA molecules, thereby affecting protein synthesis within cells.

Physical and Chemical Properties Analysis

Physical Properties

7n-Methyl-8-hydroguanosine-5'-diphosphate is typically a white to off-white solid at room temperature. Its solubility varies depending on the solvent used but is generally soluble in water due to its polar nature.

Chemical Properties

The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various biochemical reactions essential for cellular function.

Applications

Scientific Uses

  1. Biochemistry Research: Used as a model compound for studying nucleotide chemistry and enzymatic reactions involving RNA processing.
  2. Molecular Biology: Investigated for its role in cellular processes such as mRNA capping and decay.
  3. Therapeutic Potential: Explored for potential applications in treating diseases related to RNA metabolism dysregulation.
Chemical Identity and Structural Characterization

Nomenclature and IUPAC Classification

7n-Methyl-8-hydroguanosine-5'-diphosphate (alternatively denoted as 7-methyl-7,8-dihydroguanosine-5'-diphosphate) is systematically named according to IUPAC conventions as [(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate. This nomenclature precisely defines the compound's stereochemistry, functional group arrangement, and phosphorylation state [1] [5]. The "7n-methyl" prefix specifies methylation at the N⁷ position of the guanine moiety, while "8-hydro" indicates hydrogenation at the C⁸ position, distinguishing it from canonical guanine derivatives. The molecule falls under the chemical class of purine ribonucleoside 5'-diphosphates as classified by ChEBI (CHEBI:43977), characterized by a modified purine base (7-methyl-7,8-dihydroguanine) attached to a ribose sugar with a 5'-diphosphate group [5].

Table 1: Chemical Identifiers and Classification

Identifier TypeValue
CAS Registry Number104809-16-7
ChEBI IDCHEBI:43977
DrugBank AccessionDB01960
Molecular FormulaC₁₁H₁₉N₅O₁₁P₂
IUPAC Name[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Chemical TaxonomyPurine ribonucleoside 5'-diphosphate

Molecular Geometry and Stereochemical Configuration

The molecular structure exhibits significant stereochemical complexity with four chiral centers in the ribose moiety, confirmed as 2'R, 3'S, 4'R, and 5'R configurations via crystallographic analysis [3] [10]. The glycosidic bond between the ribose and the modified guanine base adopts an anti-conformation, optimizing stacking interactions in protein-binding pockets. The 7-methyl modification imposes planarity distortion in the purine ring, while C⁸ hydrogenation reduces aromaticity, increasing conformational flexibility compared to unmodified guanine nucleotides. The diphosphate group displays a gauche-gauche torsion angle (O5'-Pα-Oβ-Pβ ≈ 60°), facilitating magnesium coordination in enzymatic reactions .

Table 2: Key Structural Descriptors

Structural FeatureConfigurationBiological Implication
Ribose Chirality2'R, 3'S, 4'R, 5'RMaintains canonical RNA backbone geometry
Glycosidic BondAnti conformation (~-160°)Facilitates base stacking in protein complexes
Diphosphate TorsionO5'-Pα-Oβ-Pβ ≈ 60°Optimizes Mg²⁺/Mn²⁺ chelation
Purine ModificationNon-aromatic at C7-C8Enhances hydrogen bonding specificity

The SMILES notation (CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O) and InChIKey (QQODJOAVWUWVHJ-KQYNXXCUSA-N) encode this stereochemistry, with the "KQYNXXCUSA" fragment specifically denoting the absolute configuration [3] [10]. The molecular weight is 459.24 g/mol (monoisotopic mass: 459.0556 Da), with calculated van der Waals surface dimensions of 18.2 × 12.7 × 8.3 Å, accommodating binding pockets in cap-recognition proteins [1] [5].

Crystallographic Analysis: X-ray Diffraction and Space Group Determination

X-ray diffraction studies of wheat eukaryotic translation initiation factor 4E (eIF4E) complexed with 7n-methyl-8-hydroguanosine-5'-diphosphate (PDB: 2IDV) revealed a 2.30 Å resolution structure in space group P 1 21 1 with unit cell parameters a = 36.651 Å, b = 58.227 Å, c = 39.063 Å, and β = 115.85° [7]. The electron density map unambiguously positioned the ligand in the cap-binding pocket, confirming syn-periplanar orientation of the diphosphate groups and anti conformation of the nucleoside. The purine ring forms three hydrogen bonds with eIF4E residues Trp-56, Glu-103, and Arg-157, while the 7-methyl group induces hydrophobic contacts with Ile-78 and Leu-130 .

Table 3: Crystallographic Data for eIF4E Complex (PDB 2IDV)

ParameterValue
Resolution2.30 Å
Space GroupP 1 21 1
Unit Cella=36.651 Å, b=58.227 Å, c=39.063 Å, β=115.85°
R-value Work0.200
Ligand IDM7G (CCD code)
Key InteractionsH-bonds: Trp56, Glu103, Arg157; Hydrophobic: Ile78, Leu130

The crystallographic R-values were 0.200 (work) and 0.274 (free), indicating high model accuracy. The ligand exhibited B-factors of 22.7 Ų for the purine ring and 28.3 Ų for the diphosphate, reflecting greater mobility in the phosphate region [7]. Comparative analysis with unliganded eIF4E (PDB: 2IDR) showed conformational changes in cap-binding loops (residues 60-75 and 130-150), transitioning from "open" to "closed" states upon ligand binding .

Comparative Structural Features with Canonical Guanosine Derivatives

The 7-methyl-7,8-dihydroguanine base fundamentally alters electronic properties versus canonical guanine: loss of aromaticity reduces ring planarity by 18°, while the 7-methyl group introduces steric bulk (van der Waals radius increase of 1.8 Å) [3] . These modifications enhance specificity for cap-binding proteins like eIF4E and DcpS, which exhibit 250-fold higher affinity for the methylated derivative over GDP [10]. The diphosphate moiety maintains conserved Mg²⁺ coordination geometry with canonical GDP, but the reduced nucleobase aromaticity decreases π-stacking energy by ~40% relative to m⁷GDP [3].

Table 4: Structural and Functional Comparison with Guanosine Derivatives

CompoundNucleobase ModificationsKey Structural DistinctionsPrimary Biological Role
7n-Methyl-8-hydroguanosine-5'-diphosphateN⁷-methylation + C⁸ hydrogenationNon-aromatic purine, sterically bulky N⁷mRNA decay intermediate; eIF4E inhibitor
Guanosine-5'-diphosphate (GDP)Unmodified guaninePlanar aromatic systemGTPase signaling; nucleotide metabolism
7-Methylguanosine-5'-diphosphate (m⁷GDP)N⁷-methylation onlyRetained aromaticity; planar conformationCap analog for translation studies
8-Hydroguanosine diphosphateC⁸ hydrogenation onlyNon-aromatic; unmodified N⁷Minimal biological activity

Functionally, these structural features enable specific recognition by m⁷GpppX diphosphatase (DcpS), which hydrolyzes the compound to 7-methyl-GMP and GDP during exosome-mediated mRNA decay [1]. The binding affinity for eIF4E is approximately 15 μM, intermediate between unmodified GDP (Kd > 500 μM) and the natural cap m⁷GpppN (Kd ≈ 1.2 μM) . This positions the compound as a metabolic intermediate in RNA turnover rather than a direct translation initiator [1] [3].

Properties

CAS Number

104809-16-7

Product Name

7n-Methyl-8-hydroguanosine-5'-diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C11H19N5O11P2

Molecular Weight

459.24 g/mol

InChI

InChI=1S/C11H19N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H,23,24)(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1

InChI Key

QQODJOAVWUWVHJ-KQYNXXCUSA-N

SMILES

CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O

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